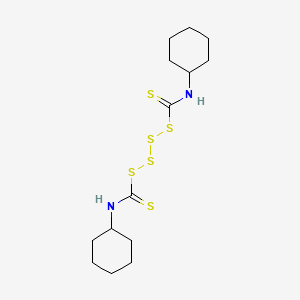
N(1),N(4)-Dicyclohexyl-1,4-tetrasulfanedicarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(1),N(4)-Dicyclohexyl-1,4-tetrasulfanedicarbothioamide: is an organic compound known for its unique structure and properties It is characterized by the presence of two cyclohexyl groups attached to a tetrasulfane backbone, which is further connected to carbothioamide groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N(1),N(4)-Dicyclohexyl-1,4-tetrasulfanedicarbothioamide typically involves the reaction of cyclohexylamine with sulfur-containing reagents under controlled conditions. One common method includes the use of elemental sulfur and a suitable solvent, such as dichloromethane, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
化学反应分析
Types of Reactions: N(1),N(4)-Dicyclohexyl-1,4-tetrasulfanedicarbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the tetrasulfane backbone to simpler sulfide structures.
Substitution: The cyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
Chemistry: N(1),N(4)-Dicyclohexyl-1,4-tetrasulfanedicarbothioamide is used as a precursor in the synthesis of more complex sulfur-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for further investigation in drug development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of infections and inflammatory conditions. Its mechanism of action involves the disruption of microbial cell walls and inhibition of key enzymes.
Industry: In industrial applications, this compound is used as a stabilizer in polymer production and as an additive in lubricants to enhance performance and longevity.
作用机制
The mechanism by which N(1),N(4)-Dicyclohexyl-1,4-tetrasulfanedicarbothioamide exerts its effects involves the interaction with sulfhydryl groups in proteins and enzymes. This interaction leads to the disruption of normal cellular functions, resulting in antimicrobial and anti-inflammatory effects. The compound targets key pathways involved in cell wall synthesis and enzyme activity, making it effective against a range of microorganisms.
相似化合物的比较
N,N-Dicyclohexylcarbodiimide: Used in peptide synthesis and as a coupling agent.
N,N-Dicyclohexylthiourea: Known for its use in organic synthesis and as a reagent in analytical chemistry.
N,N-Dicyclohexylsulfamide: Utilized in the production of pharmaceuticals and agrochemicals.
Uniqueness: N(1),N(4)-Dicyclohexyl-1,4-tetrasulfanedicarbothioamide stands out due to its tetrasulfane backbone, which imparts unique chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its diverse range of applications.
属性
CAS 编号 |
5439-71-4 |
|---|---|
分子式 |
C14H24N2S6 |
分子量 |
412.8 g/mol |
IUPAC 名称 |
(cyclohexylcarbamothioyltrisulfanyl) N-cyclohexylcarbamodithioate |
InChI |
InChI=1S/C14H24N2S6/c17-13(15-11-7-3-1-4-8-11)19-21-22-20-14(18)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18) |
InChI 键 |
DDLXFZWLZYQSFR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=S)SSSSC(=S)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


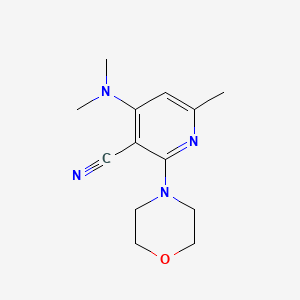


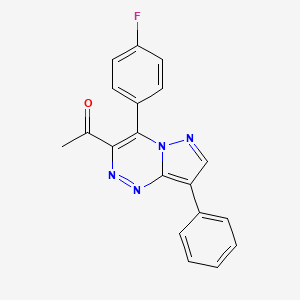
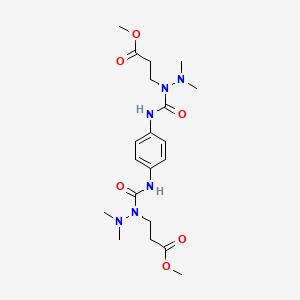
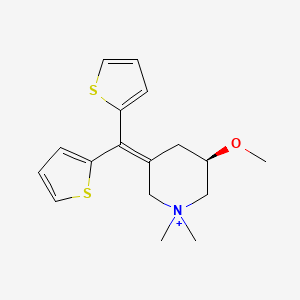

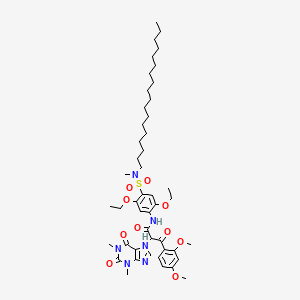
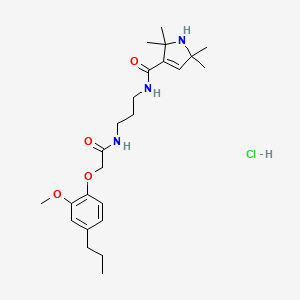
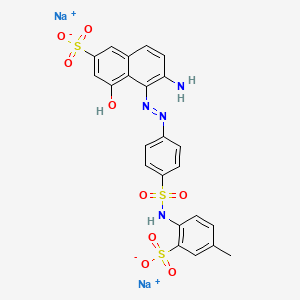
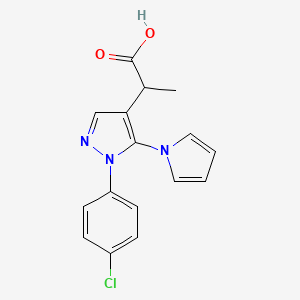
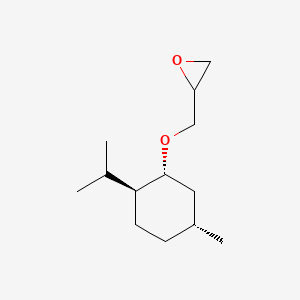
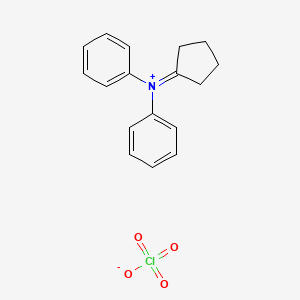
![1-[3-(methylamino)propoxy]-6H-benzo[b][1]benzothiepin-5-one;oxalic acid](/img/structure/B12738419.png)
